N-(But-3-yn-2-yl)-4-methoxyaniline
Description
Properties
CAS No. |
247123-16-6 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-4-methoxyaniline |
InChI |
InChI=1S/C11H13NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h1,5-9,12H,2-3H3 |
InChI Key |
ICYFRKNXVRXFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Methoxyaniline with But-3-yn-2-yl Halides
One of the primary synthetic routes involves the nucleophilic substitution (alkylation) of 4-methoxyaniline with but-3-yn-2-yl halides (e.g., bromide or iodide) under basic conditions. This method exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the halide-substituted alkyne.
- React 4-methoxyaniline with but-3-yn-2-yl bromide or iodide.
- Use a base such as potassium carbonate or sodium hydride to deprotonate the aniline nitrogen.
- Conduct the reaction in an aprotic solvent like dimethylformamide or acetonitrile.
- Stir under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperature until completion.
- Purify the product by column chromatography.
This approach is straightforward and yields the target compound efficiently. The presence of the alkyne group remains intact, allowing further functionalization if needed.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 4-Methoxyaniline, but-3-yn-2-yl halide |
| Base | Potassium carbonate, sodium hydride |
| Solvent | DMF, acetonitrile |
| Temperature | Room temperature to 50 °C |
| Atmosphere | Argon or nitrogen |
| Purification | Silica gel chromatography |
| Yield | Moderate to high (60–90%) |
Sonogashira Cross-Coupling Reaction
Another prominent synthetic strategy uses the Sonogashira coupling, a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne.
- Start with 4-methoxyaniline or its protected derivative bearing an aryl iodide or bromide substituent.
- React with a terminal alkyne such as but-3-yn-2-yl alcohol derivative or its equivalent.
- Use Pd(PPh3)2Cl2 as the palladium catalyst and CuI as the co-catalyst.
- Employ triethylamine or another amine base as solvent and base.
- Stir the reaction mixture at 50–80 °C under inert atmosphere.
- Work up by filtration and purification via flash chromatography.
This method allows selective formation of the C–N bond adjacent to the alkyne while preserving the alkyne functionality. It is highly versatile and tolerant of various substituents on the aromatic ring.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 4-Methoxyaryl iodide/bromide, terminal alkyne |
| Catalyst | PdCl2(PPh3)2, CuI |
| Base/Solvent | Triethylamine |
| Temperature | 50–80 °C |
| Atmosphere | Argon or nitrogen |
| Purification | Flash chromatography |
| Yield | High (70–90%) |
Hydrogenation and Transposition from Nitrobenzene Derivatives
A patented industrial method synthesizes p-methoxyaniline derivatives, which can be further alkylated to yield this compound.
- Dissolve nitrobenzene derivatives in methanol with sulfuric acid as a hydrogenation passivator.
- Add noble metal catalysts (e.g., Pd or Pt) and conduct hydrogenation at 20–80 °C under atmospheric or elevated pressure.
- After reduction of the nitro group to aniline, isolate the p-methoxyaniline intermediate.
- Perform subsequent alkylation with but-3-yn-2-yl halides or related electrophiles to obtain the target compound.
This method is advantageous for industrial scale due to cheap raw materials, simple operation, and low cost.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scalability |
|---|---|---|---|---|
| Alkylation with Halides | Simple, direct, widely accessible reagents | Requires careful control to avoid over-alkylation | 60–90% | Moderate |
| Sonogashira Coupling | High selectivity, preserves alkyne, versatile | Requires Pd catalyst, sensitive to air/moisture | 70–90% | Good |
| Hydrogenation from Nitrobenzene | Cost-effective, suitable for large scale | Multi-step, requires catalyst and hydrogenation | Moderate | Excellent (industrial) |
| Buchwald-Hartwig Amination | Broad substrate scope, high efficiency | Catalyst and ligand cost, optimization needed | Variable | Good |
Summary Table of Key Synthetic Data
| Entry | Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | 4-Methoxyaniline + but-3-yn-2-yl bromide, K2CO3, DMF, RT | 60–90 | Straightforward, moderate scalability |
| 2 | Sonogashira Coupling | 4-Methoxyaryl iodide + terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, 80 °C | 70–90 | High purity, preserves alkyne functionality |
| 3 | Hydrogenation + Alkylation | Nitrobenzene derivative, MeOH, H2, Pd catalyst, then alkylation | Moderate | Industrially viable, cost-effective |
| 4 | Buchwald-Hartwig Amination | Pd(OAc)2, X-phos/BINAP, aryl halide, amine, toluene, reflux | Variable | Requires optimization, versatile |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(But-3-yn-2-yl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with reduced alkyne groups. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced alkyne derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(But-3-yn-2-yl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aniline derivatives. Its alkyne group can be utilized in click chemistry reactions to label biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(But-3-yn-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The alkyne group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Diversity
- Triazine Derivative (TRI) : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) replaces the alkyne with a triazine-vinyl group, conferring antifungal activity against C. albicans. The triazine moiety enhances π-π stacking and hydrogen-bonding interactions, critical for targeting fungal enzymes .
- Benzimidazole Derivative (B1) : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) substitutes the alkyne with a benzimidazole ring, enabling PPARγ agonism and analgesia. The benzimidazole group improves solubility and receptor binding .
- Chromene Derivative (BL-M) : N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) incorporates a chromene ring, contributing to neuroprotection via ERK-CREB signaling. The fused ring system enhances lipophilicity, aiding blood-brain barrier penetration .
B. Key Physicochemical Properties
Catalytic and Reactivity Profiles
- Catalytic Applications: highlights cobalt-catalyzed C–N bond formation in 4-methoxyaniline derivatives. The alkyne group in this compound could participate in click chemistry or Sonogashira coupling, expanding synthetic utility .
- Stability : Benzimidazole and triazine derivatives exhibit superior hydrolytic stability compared to alkyne-containing analogs, which may undergo oxidation or polymerization .
Biological Activity
N-(But-3-yn-2-yl)-4-methoxyaniline is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, which include a butyne chain and a methoxy group on the aniline ring, contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown potential against various bacterial strains, suggesting its utility as a lead compound in the development of new antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial growth.
Anticancer Activity
This compound has been explored for its anticancer properties. Research indicates that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. For instance, compounds derived from this structure have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, comparable to established chemotherapeutics such as doxorubicin .
Case Study: In Vitro Antiproliferative Activity
A study examining derivatives of this compound found that specific modifications to the structure enhanced its antiproliferative activity. The derivatives were tested for their ability to inhibit tubulin assembly, a critical process in cell division, revealing significant potential as tubulin polymerization inhibitors .
The biological activity of this compound is attributed to its interaction with various molecular targets. It acts as a nucleophile in chemical reactions and may influence enzyme activity through competitive inhibition or activation. The alkyne group allows for participation in click chemistry reactions, facilitating the labeling and tracking of biomolecules in research settings.
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity | IC50 Values (μmol/mL) |
|---|---|---|---|
| This compound | Alkyne and methoxy groups | Antimicrobial, anticancer | 0.02 - 0.08 |
| N-(But-3-yn-2-yl)benzamide | Benzamide instead of methoxy | Varies; generally lower activity | Not specified |
| Hexanoic acid, but-3-yn-2-yl ester | Alkyne group only | Limited biological activity | Not specified |
This table highlights the unique structural features and biological activities of this compound compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
